1,2-Dioctanoyl-SN-glycero-3-[phospho-L-serine](sodium salt)
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Overview
Description
1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, which is a key component of cell membranes. This compound is often used in scientific research due to its unique properties and its ability to mimic natural phospholipids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is typically synthesized through a multi-step chemical process. The synthesis begins with the esterification of glycerol with octanoic acid to form 1,2-dioctanoyl-sn-glycerol. This intermediate is then phosphorylated using phosphoric acid derivatives to produce 1,2-dioctanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is reacted with L-serine in the presence of sodium ions to yield the desired compound .
Industrial Production Methods: Industrial production of 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield glycerol, octanoic acid, and phosphoserine.
Oxidation: The fatty acid chains can be oxidized to form shorter chain acids and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Glycerol, octanoic acid, and phosphoserine.
Oxidation: Shorter chain fatty acids and various oxidation products.
Substitution: Modified phospholipids with different functional groups.
Scientific Research Applications
1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions and environments.
Biology: Employed in the study of cell membrane dynamics, lipid-protein interactions, and membrane fusion processes.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine involves its integration into cell membranes, where it can influence membrane fluidity and stability. The compound interacts with various membrane proteins and can modulate their activity. It also plays a role in signaling pathways by serving as a substrate for enzymes such as phospholipases and kinases, which can generate bioactive lipid mediators .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar in structure but contains oleic acid chains instead of octanoic acid chains.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains and is used in studies of membrane phase behavior and lipid-protein interactions.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains stearic acid chains and is used in the development of lipid-based drug delivery systems.
Uniqueness: 1,2-Dioctanoyl-SN-glycero-3-phospho-L-serine is unique due to its shorter fatty acid chains, which confer different physical and chemical properties compared to its longer-chain counterparts. This makes it particularly useful in studies where membrane fluidity and permeability are critical factors.
Properties
IUPAC Name |
disodium;2-amino-3-[2,3-di(octanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42NO10P.2Na/c1-3-5-7-9-11-13-20(24)30-15-18(33-21(25)14-12-10-8-6-4-2)16-31-34(28,29)32-17-19(23)22(26)27;;/h18-19H,3-17,23H2,1-2H3,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENVZFUZIJUCPU-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCC.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40NNa2O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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